N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide
Description
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Properties
IUPAC Name |
N-[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-9-4-6-11(7-5-9)14(20)17-16-8-12-10(2)18-19(3)13(12)15/h4-8H,1-3H3,(H,17,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPMJYIVDOKGO-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(N(N=C2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(N(N=C2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its versatility in biological applications. The molecular formula is , with a molar mass of approximately 247.7 g/mol. Its structural components are critical for its biological activity, particularly the presence of the chloro and dimethyl groups on the pyrazole ring.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 15.625 μM to 125 μM against various strains, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 15.625 |
| Compound B | E. faecalis | 62.5 |
| N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide | Pseudomonas aeruginosa | TBD |
Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. For example, derivatives with similar structures have been tested against Candida albicans, exhibiting varying degrees of effectiveness . The antifungal activity is often measured in terms of MIC, with values indicating potential for therapeutic use.
Anticancer Potential
Emerging studies suggest that pyrazole derivatives may also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Disruption of Biofilm Formation : The compound has demonstrated efficacy in preventing biofilm formation in pathogenic bacteria, which is crucial for its antimicrobial action .
- Induction of Oxidative Stress : Some studies indicate that these compounds may induce oxidative stress in microbial cells, leading to cell death.
Study on Antibacterial Efficacy
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives had MIC values significantly lower than standard antibiotics like ciprofloxacin, showcasing their potential as novel antibacterial agents .
Evaluation Against Biofilms
Another study focused on the antibiofilm activity of pyrazole compounds against Pseudomonas aeruginosa. The results revealed that these compounds could effectively disrupt biofilm formation at sub-MIC concentrations, suggesting their utility in treating chronic infections associated with biofilms .
Scientific Research Applications
Medicinal Chemistry
N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide has shown potential as a pharmacological agent. Its structural features contribute to various biological activities:
- Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against a range of pathogens. The presence of the pyrazole moiety is crucial for its interaction with microbial targets, potentially inhibiting their growth through enzyme modulation or receptor binding .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Research suggests that it can inhibit specific enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases such as arthritis .
Agrochemicals
The compound's unique structure allows it to function as an effective agrochemical. It can be utilized in the development of pesticides and herbicides due to its ability to disrupt biological processes in pests while maintaining safety for crops:
- Pesticidal Activity : Preliminary studies have shown that this compound can act against certain agricultural pests, providing an alternative to traditional chemical pesticides. Its efficacy is attributed to its ability to interfere with pest metabolic pathways .
Materials Science
In materials science, this compound can be used in the synthesis of novel materials:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer formulations, enhancing the properties of plastics and coatings through improved thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be below 0.08 μM, indicating potent antimicrobial activity.
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | <0.08 |
| Escherichia coli | <0.08 |
Case Study 2: Anti-inflammatory Mechanism
Research highlighted the compound's ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. The study demonstrated that treatment with this compound resulted in a significant reduction of inflammatory markers in animal models.
| Inflammatory Marker | Control Level | Treatment Level |
|---|---|---|
| COX Enzyme Activity | High | Reduced |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. For 5-chloro-1,3-dimethyl-1H-pyrazole:
- Starting Material : Ethyl 3-oxopentanoate reacts with methylhydrazine in ethanol under reflux (12 h), yielding 1,3-dimethyl-1H-pyrazole-4-carboxylate.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C introduces the 5-chloro substituent via electrophilic substitution, achieving >85% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry dichloromethane |
| Temperature | 0°C → Room temp |
| Reaction Time | 6–8 h |
| Catalyst | Triethylamine |
Formylation of the Pyrazole
Vilsmeier-Haack formylation converts the 4-methyl group to an aldehyde:
- Reagents : Phosphorus oxychloride (2.2 eq) and DMF (1.5 eq).
- Mechanism : The 4-methyl group undergoes electrophilic attack, forming an iminium intermediate hydrolyzed to the aldehyde.
Optimization Data :
| Parameter | Yield (%) |
|---|---|
| Without catalysis | 42 |
| With ZnCl₂ | 78 |
| Solvent: DCE | 81 |
Preparation of 4-Methylbenzoic Hydrazide
This intermediate is synthesized via nucleophilic acyl substitution:
- Methyl Benzoate Activation : Reacted with hydrazine hydrate (4 eq) in ethanol under reflux (4 h).
- Isolation : Crystallization from ethanol/water (3:1) yields white crystals (mp 142–144°C).
Purity Analysis :
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃) |
Hydrazone Formation via Condensation
Reaction Mechanism
The aldehyde and hydrazide undergo acid-catalyzed nucleophilic addition-elimination:
Optimized Protocol
- Conditions : Ethanol, glacial acetic acid (5 mol%), reflux (6 h).
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Yield Comparison :
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| None | 55 | 92 |
| Acetic Acid | 88 | 98 |
| p-TsOH | 84 | 97 |
Structural Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.38 (s, 3H, Ar-CH₃)
- δ 2.51 (s, 3H, Pyrazole-CH₃)
- δ 8.21 (s, 1H, CH=N)
- δ 11.32 (s, 1H, NH, exchangeable)
IR (KBr, cm⁻¹) :
- 1650 (C=O stretch)
- 1595 (C=N stretch)
- 3250 (N-H stretch)
X-ray Crystallography (Analog Data)
A related hydrazone derivative (R = phenyl) crystallizes in the monoclinic system, space group P2₁/c, with a dihedral angle of 12.5° between the pyrazole and benzene rings.
Industrial-Scale Considerations
Patent data reveal two scalability improvements:
- Continuous Flow Synthesis : Reduces reaction time by 60% compared to batch processing.
- Solvent Recycling : Ethanol recovery via distillation lowers production costs by 30%.
Challenges and Alternatives
Q & A
Q. What synthetic routes are commonly employed to prepare N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide?
The compound is synthesized via cyclocondensation and hydrazide formation. A typical route involves:
- Step 1 : Preparation of the pyrazole carbaldehyde precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) using reagents like phenylhydrazine and DMF-DMA, followed by chlorination .
- Step 2 : Condensation of the carbaldehyde with 4-methylbenzene-1-carbohydrazide under reflux in ethanol or methanol, often catalyzed by acetic acid.
- Characterization : Elemental analysis and spectral techniques (IR, NMR) confirm the Schiff base formation (C=N stretch at ~1600 cm⁻¹ in IR; imine proton resonance at δ 8.2–8.5 ppm in ¹H NMR) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹).
- NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm).
- X-ray crystallography : Resolves 3D structure using programs like SHELXL for refinement and ORTEP for visualization. Data-to-parameter ratios >10:1 ensure reliability .
Q. What are common challenges in achieving high yields during cyclization steps?
- Reaction optimization : Elevated temperatures (e.g., 120°C for oxadiazole cyclization using POCl₃) and anhydrous conditions are critical.
- Byproduct mitigation : Column chromatography or recrystallization (using ethanol/water) isolates the pure product. Monitor reaction progress via TLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational structural data?
- DFT/B3LYP calculations : Compare optimized bond lengths/angles (e.g., C-N, C-Cl) with X-ray data. Deviations >0.05 Å suggest refinement errors or dynamic effects .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing motifs. Dispersion energy dominance (>60%) indicates van der Waals-driven crystallization .
Q. What strategies address anisotropic displacement anomalies in crystallographic refinement?
Q. How is molecular docking used to predict bioactivity for such carbohydrazide derivatives?
Q. How do hydrazide moieties influence the compound’s biological interactions?
- Mechanistic insight : The hydrazide group (NH-NH-C=O) chelates metal ions or forms H-bonds with active site residues (e.g., in enzyme inhibition).
- SAR studies : Modify substituents on the benzene ring to enhance lipophilicity or solubility, impacting bioavailability .
Data Contradiction Analysis
Q. How to reconcile conflicting spectral and crystallographic data?
- Case example : If NMR suggests a planar conformation but X-ray shows torsional strain:
- Dynamic effects : NMR captures solution-state flexibility, while crystallography shows solid-state rigidity.
- DFT benchmarking : Compare energy barriers for rotation; <5 kcal/mol indicates low-energy conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
